7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by a methyl group at the 7th position and a carboxylic acid group at the 5th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Japp-Klingemann reaction can be employed, where phenyldiazonium chloride reacts with 2-hydroxymethylene-5-methylcyclohexanone to form the desired indene derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methylindane: Similar structure with a methyl group at the 1st position.
2-Methylindane: Methyl group at the 2nd position.
4-Methylindane: Methyl group at the 4th position.
5-Methylindane: Methyl group at the 5th position.
Uniqueness: 7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .
Properties
CAS No. |
942-53-0 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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